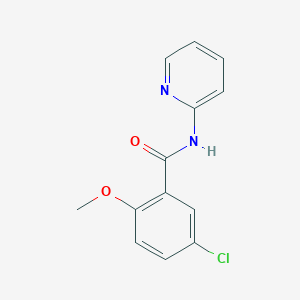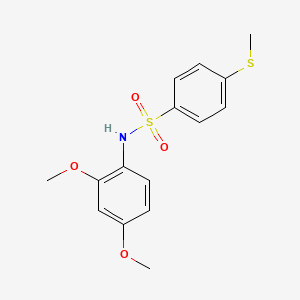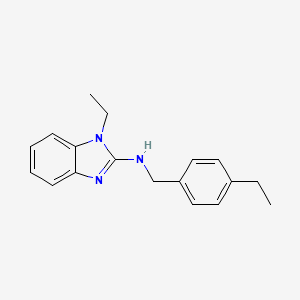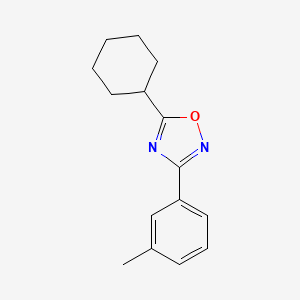
(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as diclofenac impurity E and is a known impurity found in the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. In
Mechanism of Action
The mechanism of action of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone is not well understood. However, studies have suggested that this compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone has anti-inflammatory and analgesic effects similar to diclofenac. It has also been reported to have a low toxicity profile and does not cause any significant adverse effects on the liver or kidneys.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone in lab experiments is its stability and purity. This compound is readily available and can be synthesized using a simple method. However, one of the limitations of using this compound is its potential impurity in diclofenac formulations, which may affect the accuracy of the results obtained from lab experiments.
Future Directions
Several future directions can be explored in the use of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone. One potential direction is the development of new analytical methods for the detection and quantification of diclofenac impurities in pharmaceutical formulations. Another direction is the investigation of the potential anti-inflammatory and analgesic effects of this compound in animal models. Additionally, the use of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone as a reference standard in the quality control of diclofenac formulations can be further explored to ensure the safety and efficacy of these drugs.
Synthesis Methods
The synthesis of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone involves the reaction of 3,4-dichlorobenzoyl chloride with 2-chloro-4-nitroaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and results in the formation of (2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone as a yellow solid.
Scientific Research Applications
(2-chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone has been used in various scientific research applications. One of the significant applications of this compound is in the development of analytical methods for the detection and quantification of diclofenac impurities in pharmaceutical formulations. It has also been used as a reference standard in the quality control of diclofenac formulations.
properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO3/c14-10-4-1-7(5-12(10)16)13(18)9-3-2-8(17(19)20)6-11(9)15/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVFUZRHVSFNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-nitrophenyl)(3,4-dichlorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-hydroxy-4-methyl-1-(1-propylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5851094.png)
![N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5851097.png)
![2-[4-(acetylamino)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5851110.png)
![2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5851111.png)

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851121.png)


![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)

